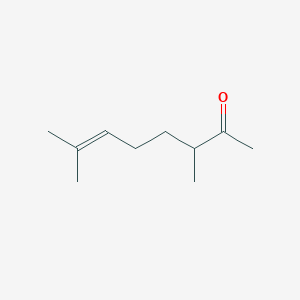
3,7-Dimethyloct-6-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloct-6-en-2-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant aroma and is commonly found in essential oils. It is also referred to as citronellal, a name that highlights its citrus-like scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of citronellol, a related monoterpenoid alcohol. This oxidation can be achieved using reagents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or using other oxidizing agents like potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the Wacker oxidation of 3,7-dimethylocta-1,6-diene. This process involves the use of palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) as catalysts in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ketone .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyloct-6-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyloct-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloct-6-en-2-one involves its interaction with various molecular targets. In biological systems, it can modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity. This leads to an increase in acetylcholine levels, which can enhance synaptic transmission. Additionally, it can interact with choline transporters and choline acetyltransferase, further influencing cholinergic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellol: An alcohol derivative of 3,7-Dimethyloct-6-en-2-one.
Citral: An aldehyde with a similar structure but different functional group.
Geraniol: Another monoterpenoid alcohol with a similar carbon skeleton.
Uniqueness
This compound is unique due to its ketone functional group, which imparts different chemical reactivity compared to its alcohol and aldehyde counterparts. This uniqueness allows it to participate in specific reactions and applications that are not feasible with similar compounds .
Eigenschaften
CAS-Nummer |
504-37-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3 |
InChI-Schlüssel |
SSAUUPMMKRJNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
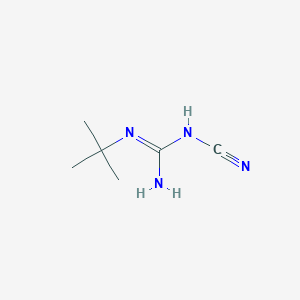
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
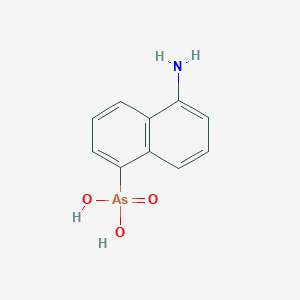
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
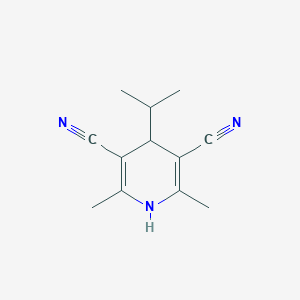
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)





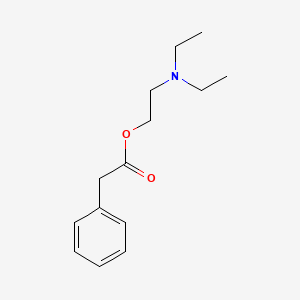
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
